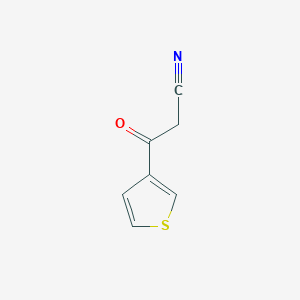

3-Oxo-3-(thiophen-3-yl)propanenitrile

Übersicht

Beschreibung

3-Oxo-3-(thiophen-3-yl)propanenitrile is a chemical compound used in the preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators12. It is a solid substance3 and should be stored in a dark place, sealed in dry, at 2-8°C2.

Synthesis Analysis

The synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile involves a reaction with formic acid and triethylamine4. The reaction is carried out in dichloromethane at 35°C4. The mixture is then diluted with water and CH2Cl2 and stirred for a further 10 min4.

Molecular Structure Analysis

The molecular formula of 3-Oxo-3-(thiophen-3-yl)propanenitrile is C7H5NOS25. The InChI code is 1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H223.

Chemical Reactions Analysis

The chemical reactions involving 3-Oxo-3-(thiophen-3-yl)propanenitrile are not explicitly mentioned in the search results. However, it is used in the preparation of thiazolyl nicotinamides1.Physical And Chemical Properties Analysis

3-Oxo-3-(thiophen-3-yl)propanenitrile is a solid substance3. It has a melting point of 91 - 93°C31. The molecular weight is 151.19 g/mol36.Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field : Biotechnology and Medicinal Chemistry .

- Summary of the Application : “3-Oxo-3-(thiophen-3-yl)propanenitrile” is used in the production of (S)-Duloxetine, a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole . It is used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .

- Methods of Application or Experimental Procedures : The compound “N-methyl-3-oxo-3-(thiophen-2-yl)propanamide” is reduced by whole cells of Rhodotorula glutinis to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

- Results or Outcomes : The bioreduction process resulted in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 hours . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

-

Thiophene Derivatives : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Thiophene Derivatives : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

The safety information for 3-Oxo-3-(thiophen-3-yl)propanenitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled34. It causes skin irritation4. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more34.

Zukünftige Richtungen

The future directions for 3-Oxo-3-(thiophen-3-yl)propanenitrile are not explicitly mentioned in the search results. However, given its use in the preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators1, it may continue to be of interest in pharmaceutical research.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

Eigenschaften

IUPAC Name |

3-oxo-3-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZODDPZNLDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372352 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3-(thiophen-3-yl)propanenitrile | |

CAS RN |

69879-30-7 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

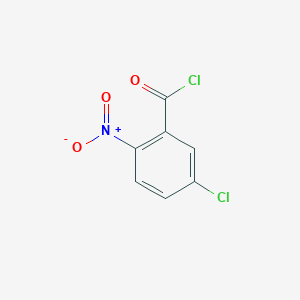

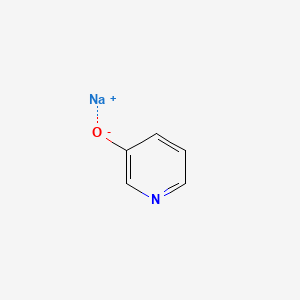

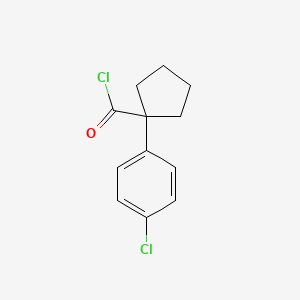

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.